2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4-Difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The compound’s structure includes a 2,4-difluorophenylsulfonamide group attached to the 2-position of the oxazepine ring, which is fused with two benzene rings and contains an 11-oxo functional group.
Properties
IUPAC Name |
2,4-difluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O4S/c20-11-5-8-18(14(21)9-11)28(25,26)23-12-6-7-16-13(10-12)19(24)22-15-3-1-2-4-17(15)27-16/h1-10,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSGTAYCKFTWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor.
Result of Action
By inhibiting the Dopamine D2 receptor, the compound could potentially alleviate symptoms of disorders associated with this receptor. For instance, it could be beneficial in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.
Biological Activity
2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
The molecular formula of 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is , with a molecular weight of approximately 444.41 g/mol. The structural features include:
- Dibenzo[b,f][1,4]oxazepin core : This core structure is significant for its biological interactions.
- Difluoro substitution : The presence of fluorine atoms can enhance the compound's metabolic stability and bioactivity.
- Benzenesulfonamide group : Known for its antibacterial properties, this group contributes to the compound's therapeutic potential.
Antioxidant Activity
Research has indicated that derivatives of dibenzo[b,f][1,4]oxazepin structures possess antioxidant properties. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative stress in cellular models . The potential antioxidant activity of 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide warrants investigation through in vitro assays such as DPPH and FRAP tests.
COX Inhibition
Compounds similar to 2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have been evaluated for their cyclooxygenase (COX) inhibitory activities. For example, certain sulfonamide derivatives have shown promising results in inhibiting COX-2 enzymes, which are implicated in inflammatory processes . This suggests that the compound may also exhibit anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antioxidant Studies : A study reported that related dibenzo derivatives exhibited significant antioxidant activity with IC50 values lower than standard antioxidants like BHT .
- COX Inhibition : Research indicated that certain sulfonamide derivatives achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM .
- Cytotoxicity Assays : Preliminary cytotoxicity studies on related compounds showed non-toxic profiles up to concentrations of 250 μg/mL in non-cancerous cell lines .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features and Molecular Properties
*Theoretical molecular weight calculated based on formula.
Key Observations:
Fluorination Effects: The target compound’s 2,4-difluorophenyl group enhances electronegativity and lipophilicity compared to mono-fluorinated (e.g., ) or non-fluorinated analogs (e.g., ). Fluorine atoms improve metabolic stability and binding interactions in sulfonamide-based therapeutics .
Ethyl groups may enhance lipophilicity compared to methyl. 10-Methanesulfonyl Group (): Strong electron-withdrawing effects may stabilize the oxazepine ring and influence electronic distribution.
Sulfonamide Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
